Methods:
The synthesis of compound 143413-49-4 typically involves multi-step synthetic routes that may include reactions such as condensation, cyclization, or substitution. The exact synthetic pathway can vary depending on the desired purity and yield.
Technical Details:
Structure:
The molecular structure of compound 143413-49-4 can be depicted using structural formulas that illustrate the arrangement of atoms within the molecule. This includes identifying rings, chains, and functional groups.
Data:
Reactions:
Compound 143413-49-4 may undergo a variety of chemical reactions depending on its functional groups. Typical reactions include:
Technical Details:
Each reaction pathway requires specific conditions such as temperature, solvent choice, and reaction time to achieve optimal results.
Process:
The mechanism of action for compound 143413-49-4 is primarily studied in biological systems where it interacts with specific targets such as enzymes or receptors.
Data:
Physical Properties:
Chemical Properties:
Scientific Uses:
Compound 143413-49-4 has potential applications in several fields:
A synthetic nona-peptide with the CAS registry number 143413-49-4, ALX 40-4C represents an early class of targeted inhibitors designed to block viral entry mechanisms. Its development marked a significant milestone in the exploration of peptide-based therapeutics for retroviral infections, specifically targeting key host receptors exploited by HIV-1 [1] [8].
Core Structure: ALX 40-4C is a linear peptide composed of nine D-arginine residues, acetylated at the N-terminus and amidated at the C-terminus. The D-conformation enhances metabolic stability and resistance to enzymatic degradation. Its molecular formula is C₅₆H₁₁₃N₃₇O₁₀, with a molecular weight of 1,464.74 g/mol [1] [5] [9].
Systematic Name:N²-Acetyl-D-arginyl-D-arginyl-D-arginyl-D-arginyl-D-arginyl-D-arginyl-D-arginyl-D-arginyl-D-argininamide [5].
Key Identifiers:
Property | Value |
---|---|
CAS Registry Number | 143413-49-4 |
IUPAC Name | See systematic name above |
Synonyms | ALX40-4C, ALX-404C, N-alpha-acetyl-nona-D-arginine amide acetate |
SMILES | NC(=N)NCCCC@H |
InChI Key | LGLVVVCSQBZONM-HCCLCSBVSA-N |
Sequence Shortening | Ac-{d-Arg}₉-NH₂ |
Physicochemical Properties:
Table 1: Chemical Identity Summary of ALX 40-4C
Origins and Design Rationale:Developed in the early 1990s, ALX 40-4C was initially conceived as a competitive inhibitor of the HIV-1 Tat protein. Its polycationic structure mimics the arginine-rich domain of Tat, designed to disrupt Tat-TAR RNA interactions critical for viral replication [3]. Unexpectedly, studies revealed its primary mechanism was antagonism of the chemokine receptor CXCR4—a coreceptor for "X4-tropic" HIV-1 strains. It binds CXCR4’s second extracellular loop with a Kᵢ of 1 μM, blocking stromal-derived factor-1 (SDF-1) binding and viral fusion [1] [8] [10].
Antiviral Spectrum Expansion:Beyond HIV, ALX 40-4C demonstrated in vitro activity against herpes simplex viruses (HSV-1/2) and human cytomegalovirus (HCMV), though development prioritized HIV applications [3].
Clinical Translation:
Table 2: Key Milestones in ALX 40-4C Development
Year | Event | Significance |
---|---|---|
1995 | Synthesis & in vitro anti-HIV screening | First demonstration of CXCR4 inhibition |
1997 | ELISA method validated for serum detection | Enabled pharmacokinetic studies in humans |
2001 | Phase II HIV trial completion | Confirmed safety but limited efficacy |
2003 | APJ receptor antagonism discovered (IC₅₀: 2.9 μM) | Revealed polypharmacology potential |
Research-Only Classification:ALX 40-4C is uniformly classified as "For research use only" (RUO) across commercial and regulatory frameworks. It is explicitly excluded from human or veterinary therapeutic applications [1] [4] [7].
Controlled Substance Designations:
Global Regulatory Positioning:
Region | Status | Key Restrictions |
---|---|---|
United States | RUO; Controlled Substance | Not FDA-approved; HazMat shipping applies |
European Union | RUO; Precursor Monitoring | Subject to REACH import/export controls |
Canada | Discontinued Clinical Phase | No active approvals; research distribution only |
Japan | RUO (GMP-grade available) | Requires import licenses for >10mg quantities |
Table 3: Global Regulatory Status Summary
Synthesis and Quality Control:
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: